molecular formula C25H24O9S B14943185 methyl 3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate

methyl 3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate

Cat. No.: B14943185
M. Wt: 500.5 g/mol
InChI Key: FCPMZAPBVBMHPR-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in these synthetic routes include methoxyphenyl derivatives, benzodioxole derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate can undergo various chemical reactions including:

    Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding oxo and sulfoxide derivatives.

    Reduction: The compound can be reduced to form alcohols and thiols.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides and ketones, while reduction may produce alcohols and thiols.

Scientific Research Applications

Methyl 3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Scavenging Free Radicals: Acting as an antioxidant to neutralize reactive oxygen species.

Comparison with Similar Compounds

Methyl 3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate can be compared with similar compounds such as:

    Flavonoids: Similar in structure due to the presence of phenyl and pyran rings, but differ in functional groups and biological activities.

    Benzodioxoles: Share the benzodioxole moiety but differ in the attached functional groups and overall structure.

    Pyranones: Contain the pyranone ring but vary in the substituents and their positions.

This compound’s uniqueness lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable subject for further research and application development.

Properties

Molecular Formula

C25H24O9S

Molecular Weight

500.5 g/mol

IUPAC Name

methyl 3-[3-hydroxy-6-[(4-methoxyphenyl)sulfanylmethyl]-4-oxopyran-2-yl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C25H24O9S/c1-29-15-4-6-17(7-5-15)35-12-16-10-19(26)23(28)24(34-16)18(11-22(27)31-3)14-8-20(30-2)25-21(9-14)32-13-33-25/h4-10,18,28H,11-13H2,1-3H3

InChI Key

FCPMZAPBVBMHPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2=CC(=O)C(=C(O2)C(CC(=O)OC)C3=CC4=C(C(=C3)OC)OCO4)O

Origin of Product

United States

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